3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocyclic System Synthesis
Research into similar compounds has led to the development of novel heterocyclic systems. For instance, studies on aminonaphthyridinones have demonstrated the capability to undergo reactions leading to new heterocyclic systems, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). This research underpins the potential of such compounds in synthesizing new molecules with varied applications.
Synthetic Methodologies Development
Further investigations have elaborated on synthetic methodologies involving transaminations of enaminones to produce tricyclic, N‐aryl, 1,2,3‐triazole-fused pyridones, highlighting the chemical versatility and potential for creating complex molecular architectures (Chan et al., 1990). Such synthetic approaches are crucial for the development of new drugs and materials.
Potential Anti-inflammatory Agents
Research targeting novel molecules for potential anti-inflammatory applications has also been conducted, illustrating the medicinal chemistry potential of related compounds. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by its structural similarity to molecules with reported anti-inflammatory activity (Moloney, 2001).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial activity, suggesting the potential of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide in contributing to the development of new antimicrobial agents (Fandaklı et al., 2012).
Chiral Auxiliary in Asymmetric Synthesis
The use of related compounds as chiral auxiliaries in asymmetric synthesis has been explored, demonstrating their role in facilitating the creation of stereoselectively enriched products, an essential aspect of medicinal chemistry (Ito et al., 1984).
Mechanism of Action
Target of Action
The compound “3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide” is a type of imidazo[1,2-a]pyridine derivative . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to have a wide range of applications in medicinal chemistry .
Mode of Action
The exact nature of these interactions would depend on the specific structure and functional groups of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Based on its classification, it could potentially have a variety of biological effects, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-14-16-12-23(21-20-16)17-9-11-22(13-17)18(24)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,17H,5,8-11,13-14H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTCTHVNODEGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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